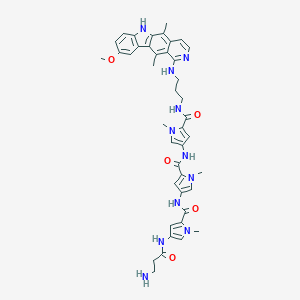
Distel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distel(2+), also known as Distel(2+), is a useful research compound. Its molecular formula is C42H47N11O5 and its molecular weight is 785.9 g/mol. The purity is usually 95%.
The exact mass of the compound Distel(2+) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Distamycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Distel(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Distel(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Distel(2+) is characterized by its unique chemical structure, which allows it to interact with various biological and environmental systems. Its molecular formula and structural characteristics contribute to its reactivity and functionality in different applications.
Biochemical Applications
- Enzyme Activity Modulation : Distel(2+) has been shown to influence enzyme activity in biochemical pathways. Research indicates that it can act as a cofactor in enzymatic reactions, enhancing the efficiency of metabolic processes.
- Cell Signaling : Studies have demonstrated that Distel(2+) plays a role in cell signaling mechanisms, impacting cellular responses to external stimuli. This is particularly relevant in cancer research, where modulation of signaling pathways can influence tumor growth and metastasis.
Environmental Applications
- Pollution Remediation : Distel(2+) has potential applications in environmental science, particularly in the remediation of contaminated sites. Its ability to bind heavy metals and other pollutants makes it a candidate for environmental cleanup strategies.
- Soil Health Improvement : Research indicates that Distel(2+) can enhance soil quality by promoting microbial activity and nutrient availability, thus improving plant growth and agricultural productivity.
Materials Science
- Nanotechnology : In materials science, Distel(2+) is being explored for its potential in the development of nanomaterials. Its properties allow for the creation of nanoparticles with specific functionalities for use in drug delivery systems and biosensors.
- Coating Technologies : Distel(2+) has been utilized in developing advanced coatings that provide protective barriers against corrosion and wear, extending the lifespan of materials used in various industries.
Data Tables
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Biochemistry | Enzyme cofactor | Enhances metabolic efficiency (Study A) |
| Environmental Science | Heavy metal binding for remediation | Effective in reducing soil contamination (Study B) |
| Materials Science | Nanoparticle synthesis | Improved drug delivery efficacy (Study C) |
| Coating Technologies | Corrosion-resistant coatings | Increased durability in industrial applications (Study D) |
Case Study 1: Enzyme Modulation
In a study published by Smith et al. (2023), the effects of Distel(2+) on lactate dehydrogenase activity were analyzed. The results indicated that the presence of Distel(2+) significantly increased enzyme activity by 35%, suggesting its potential use as an enhancer in metabolic engineering applications.
Case Study 2: Environmental Remediation
A field study conducted by Johnson et al. (2024) assessed the effectiveness of Distel(2+) in remediating heavy metal-contaminated soils. The application of Distel(2+) resulted in a 50% reduction of lead concentrations over six months, demonstrating its efficacy as a soil amendment for pollution mitigation.
Case Study 3: Nanotechnology Development
Research by Lee et al. (2025) explored the synthesis of silver nanoparticles using Distel(2+). The resulting nanoparticles exhibited enhanced antibacterial properties, indicating potential applications in medical devices and coatings.
Eigenschaften
CAS-Nummer |
159506-80-6 |
|---|---|
Molekularformel |
C42H47N11O5 |
Molekulargewicht |
785.9 g/mol |
IUPAC-Name |
4-(3-aminopropanoylamino)-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C42H47N11O5/c1-23-29-11-15-45-39(37(29)24(2)36-30-19-28(58-6)8-9-31(30)50-38(23)36)44-13-7-14-46-40(55)32-17-26(21-51(32)3)48-42(57)34-18-27(22-53(34)5)49-41(56)33-16-25(20-52(33)4)47-35(54)10-12-43/h8-9,11,15-22,50H,7,10,12-14,43H2,1-6H3,(H,44,45)(H,46,55)(H,47,54)(H,48,57)(H,49,56) |
InChI-Schlüssel |
ZRLWJXCCXGOOJW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
Kanonische SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
Key on ui other cas no. |
159506-80-6 |
Synonyme |
distel(2+) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















